Product packaging for (S)-1-Methoxybutan-2-amine hydrochloride(Cat. No.:CAS No. 677742-59-5)

(S)-1-Methoxybutan-2-amine hydrochloride

Cat. No.: B3278453
CAS No.: 677742-59-5
M. Wt: 139.62
InChI Key: VUBZWLXCCORIPY-JEDNCBNOSA-N
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Description

Significance of Chiral Amines as Building Blocks in Modern Organic Synthesis

Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. nih.gov Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their prevalence and importance. nih.gov These compounds serve multiple roles in organic synthesis; they can act as resolving agents to separate racemic mixtures, function as chiral auxiliaries to guide the stereochemical outcome of a reaction, or be incorporated directly into the final target molecule as a key structural motif. nih.gov

The utility of chiral amines stems from their ability to form diastereomeric interactions with other chiral molecules or to act as ligands for metal catalysts, thereby creating a chiral environment that favors the formation of one enantiomer over the other. This stereocontrol is crucial, as different enantiomers of a drug can have vastly different pharmacological activities.

Overview of (S)-1-Methoxybutan-2-amine Hydrochloride as a Chiral Synthon and Intermediate

This compound serves as a chiral synthon, which is a molecular fragment that can be introduced into a synthesis to impart a specific stereochemical configuration to the target molecule. Its structure, featuring a stereocenter at the second carbon atom and a methoxy (B1213986) group, provides a defined spatial arrangement that can influence the stereochemical course of subsequent reactions. The hydrochloride salt form of this amine enhances its stability and handling properties, making it a practical choice in a laboratory setting.

While detailed research applications specifically documenting the use of this compound are not extensively reported in widely available literature, its structural motifs are analogous to other chiral amines that have been successfully employed in asymmetric synthesis. For instance, related chiral amines are utilized in the synthesis of complex molecules where the amine group can be transformed into other functionalities or can direct the stereoselective formation of new chiral centers. The methoxy group can also play a role in coordinating with reagents or influencing the conformational preferences of reaction intermediates, further contributing to stereocontrol.

The general synthetic utility of such chiral building blocks is well-established. They are often derived from natural sources or prepared through asymmetric synthesis themselves. Their incorporation into a synthetic route allows for the construction of complex chiral molecules from simpler, achiral starting materials.

Historical Context of Chiral Methoxyamine Research in Stereoselective Chemistry

The field of stereoselective chemistry has a rich history, with early pioneers laying the groundwork for the development of sophisticated methods to control the three-dimensional structure of molecules. The concept of using chiral auxiliaries to induce asymmetry was a significant advancement. A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction, and is subsequently removed. researchgate.net This approach, developed in the mid-20th century, provided a reliable way to obtain enantiomerically enriched products.

The development and use of chiral amines as auxiliaries and synthons have been a continuous area of research. While the specific history of chiral methoxyamines is not as broadly documented as that of other classes of chiral auxiliaries, the underlying principles are the same. The presence of both a chiral center and a coordinating group (the methoxy ether) is a common feature in many successful chiral ligands and auxiliaries. Research in this area has been driven by the constant need for new and efficient methods to synthesize enantiomerically pure compounds for various applications, particularly in the pharmaceutical industry. The evolution of asymmetric synthesis has seen a shift from stoichiometric chiral auxiliaries to catalytic methods, although the use of chiral building blocks like this compound remains a crucial strategy in the synthetic chemist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14ClNO B3278453 (S)-1-Methoxybutan-2-amine hydrochloride CAS No. 677742-59-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methoxybutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBZWLXCCORIPY-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677742-59-5
Record name (S)-1-methoxybutan-2-amine hydrochloride
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Advanced Synthetic Methodologies for S 1 Methoxybutan 2 Amine Hydrochloride

Stereoselective Synthesis Approaches to Access the (S)-Enantiomer

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal and materials chemistry. For (S)-1-methoxybutan-2-amine, the primary challenge lies in controlling the stereochemistry at the C2 position. This is typically achieved by starting with the prochiral ketone, 1-methoxybutan-2-one (B2908797), and employing a stereoselective method to introduce the amine group.

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination (ARA) is a powerful and direct method for synthesizing chiral amines from ketones. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from a ketone and an amine source, followed by its stereoselective reduction.

Transition metal catalysis, particularly with ruthenium, rhodium, and iridium complexes, is a highly effective method for the asymmetric hydrogenation of imines generated in situ. These catalysts typically feature chiral ligands that create a chiral environment around the metal center, directing the hydrogenation to one face of the C=N double bond.

Ruthenium Catalysts: Chiral diphosphine-RuCl₂-diamine complexes are well-established for the asymmetric hydrogenation of a wide array of ketones, a reaction that is mechanistically related to imine reduction. nih.gov For instance, ruthenium complexes with cinchona alkaloid-derived NNP ligands have demonstrated excellent performance in the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, achieving up to 99.9% enantiomeric excess (ee). nih.govrsc.org While direct examples on 1-methoxybutan-2-one are not prevalent, the high efficiency of these catalysts on functionalized ketones suggests their potential applicability. The Noyori-type catalysts, such as Ru-BINAP systems, are also renowned for their high enantioselectivity in ketone hydrogenation. harvard.edu

Rhodium Catalysts: Rhodium complexes, often paired with chiral diphosphine ligands like DIOP, are effective for the asymmetric hydrogenation of prochiral unsaturated compounds. rsc.orgresearchgate.net Rhodium(III) complexes have been specifically used for the asymmetric transfer hydrogenation of α-methoxy β-ketoesters, achieving high diastereoselectivities and excellent enantioselectivities through a dynamic kinetic resolution process. doi.org This demonstrates the capability of rhodium catalysts to effectively control stereochemistry in molecules containing methoxy (B1213986) groups adjacent to the reaction center.

Iridium Catalysts: Iridium complexes featuring chiral P,N ligands, such as those derived from aminophosphine-oxazolines (MaxPHOX), have shown high catalytic performance in the hydrogenation of a wide range of olefins and ketones. ub.edu Iridium nanoparticles ligated with chiral secondary phosphine oxides have also been developed for the enantioselective hydrogenation of prochiral ketones. whiterose.ac.uk Furthermore, iridium catalysts have been successfully applied in the large-scale synthesis of the herbicide (S)-metolachlor, which involves the asymmetric hydrogenation of an imine, highlighting their industrial relevance. rsc.org

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Ru-NNP (Cinchona)Aromatic KetonesChiral AlcoholsUp to 99.9% nih.govrsc.org
Rh(III)-TsDPENα-Methoxy β-Ketoesterssyn α-Methoxy β-HydroxyestersUp to >99% doi.org
Ir-MaxPHOXNon-chelating OlefinsChiral AlkanesUp to 99% ub.edu
Ir/f-PNNOConjugated EnonesChiral Allylic AlcoholsUp to 99% frontiersin.org

In recent years, metal-free catalytic systems have gained prominence. Organocatalysis and biocatalysis offer sustainable and highly selective alternatives to traditional metal-based catalysts.

Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including reductive amination. The catalyst activates the in situ generated imine towards reduction by a hydride donor, such as a Hantzsch ester. This methodology has been successfully applied to the reductive amination of various ketones, including those that are structurally challenging.

Biocatalysis: Biocatalytic reductive amination, utilizing enzymes like amine dehydrogenases (AmDHs), offers an environmentally benign and highly selective route to chiral amines. Wild-type AmDHs have been shown to be effective for the synthesis of small, functionalized 2-aminoalkanes. For example, the reductive amination of 1-methoxypropan-2-one, a close analogue of 1-methoxybutan-2-one, has been achieved with high conversion and excellent enantioselectivity using MsmeAmDH. whiterose.ac.uknih.gov

Enzymatic Synthesis and Biocatalytic Approaches for High Stereoselectivity

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. Transaminases and amine dehydrogenases are particularly valuable for the synthesis of chiral amines.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source. This approach is highly atom-economical. Several native AmDHs have been identified that can catalyze the reductive amination of small aliphatic ketones with high (S)-selectivity. researchgate.net For the synthesis of (S)-1-methoxypropan-2-amine ((S)-MOIPA), a key intermediate for herbicides, wild-type AmDHs from various sources have been successfully employed, achieving high conversions and enantiomeric excesses. whiterose.ac.uknih.govresearchgate.net A glucose dehydrogenase (GDH) is often used in a coupled-enzyme system to regenerate the expensive NAD(P)H cofactor.

EnzymeSubstrateProductConversionEnantiomeric Excess (ee)Reference
MsmeAmDH1-Methoxypropan-2-one(S)-1-Methoxypropan-2-amine88.3%98.6% researchgate.net
CfusAmDH1-Methoxypropan-2-one(S)-1-Methoxypropan-2-amine63.9%98.1% whiterose.ac.uknih.gov
MicroAmDH1-Methoxypropan-2-one(S)-1-Methoxypropan-2-amine78.4%69.1% whiterose.ac.uk

Transaminases (TAs): Transaminases, or aminotransferases, catalyze the transfer of an amino group from a donor molecule (like isopropylamine or an amino acid) to a ketone acceptor. This method has been extensively developed for the industrial synthesis of chiral amines. A high-productivity biocatalytic process for (S)-1-methoxypropan-2-amine was developed using a transaminase to catalyze the reaction between methoxyacetone (B41198) and isopropylamine, achieving >99% ee and 97% conversion. google.com A patent describes the use of a transaminase from Bacillus sp. for the same transformation, also yielding the product with an ee value of over 99%. wikipedia.org

Chiral Auxiliary-Mediated Syntheses of Related Methoxy Amines

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. harvard.edu The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine is a widely used chiral auxiliary for the diastereoselective alkylation of enolates derived from carboxylic acids. nih.gov The starting material, for instance, 3-methoxy-pentanoic acid, could be coupled with (S,S)-pseudoephedrine to form an amide. Deprotonation followed by a reaction sequence to convert the carboxyl group to an amine (e.g., via a Curtius rearrangement) would yield the chiral amine after cleavage of the auxiliary. Due to restrictions on pseudoephedrine, pseudoephenamine has been introduced as a practical and effective alternative. nih.govresearchgate.netyoutube.com

Evans Oxazolidinones: Evans auxiliaries are another class of widely used chiral auxiliaries, particularly in asymmetric aldol reactions, alkylations, and Michael additions. researchgate.netcolab.wsresearchgate.net A substrate like 3-methoxy-pentanoyl chloride could be attached to a chiral oxazolidinone. Subsequent stereoselective functionalization at the α-position, followed by transformation of the carbonyl group and removal of the auxiliary, can provide access to the desired chiral amine. The stereochemical outcome is highly predictable and controlled by the steric hindrance of the substituents on the oxazolidinone ring. harvard.edu

Stereoselective Ring-Opening Reactions of Chiral Heterocycles as Precursors

The synthesis of chiral amines can also be achieved through the stereospecific ring-opening of strained chiral heterocycles, such as aziridines. This approach transfers the stereochemistry of the precursor to the final product.

A plausible synthetic route to (S)-1-methoxybutan-2-amine could involve a chiral aziridine precursor, such as (2S,3S)-2-ethyl-3-(methoxymethyl)aziridine. The stereoselective ring-opening of this aziridine would proceed via nucleophilic attack at the less hindered carbon atom (C2), with inversion of configuration if it's an Sₙ2-type reaction, or retention depending on the mechanism and activating groups. For instance, reductive ring-opening using a hydride source would cleave the C-N bond to furnish the desired amine. The regioselectivity and stereospecificity of aziridine ring-opening are highly dependent on the nature of the substituent on the nitrogen atom (activating vs. non-activating), the nucleophile, and the reaction conditions.

Asymmetric Hydrogenation of Chiral Enamine Intermediates

Asymmetric hydrogenation of prochiral enamines stands as one of the most powerful and atom-economical methods for producing chiral amines. researchgate.netnih.gov This approach typically involves the use of a transition metal catalyst, such as rhodium, iridium, or ruthenium, complexed with a chiral ligand. researchgate.net For the synthesis of (S)-1-Methoxybutan-2-amine, a plausible prochiral precursor would be an N-acylated enamine, such as (Z)-N-(1-methoxybut-1-en-2-yl)acetamide.

The hydrogenation of this enamine in the presence of a chiral catalyst would generate the desired (S)-enantiomer with high selectivity. The choice of catalyst is crucial; iridium complexes with chiral phosphine-oxazoline ligands or rhodium complexes with chiral bisphospholane ligands have shown high efficacy in similar transformations. researchgate.netorganic-chemistry.org The reaction proceeds via the coordination of the enamine to the chiral metal center, followed by the stereoselective addition of hydrogen across the double bond.

The table below illustrates the potential outcomes of such a synthetic approach, based on typical results observed for the asymmetric hydrogenation of analogous enamides.

Catalyst SystemChiral LigandSolventPressure (bar)Temp (°C)Conversion (%)Enantiomeric Excess (ee, %)
[Rh(COD)₂]BF₄(S,S)-Et-DuPhosMethanol1025>9998
[Ir(COD)Cl]₂(S)-SEGPHOSToluene5050>9997
RuCl₂[(R)-BINAP](R)-BINAPEthanol20409896

This data is illustrative and based on results for structurally similar substrates. COD = 1,5-Cyclooctadiene.

Development of Novel Precursors and Reaction Pathways for Efficient Synthesis

Beyond asymmetric hydrogenation, other innovative routes can be envisioned for the efficient synthesis of (S)-1-Methoxybutan-2-amine hydrochloride. These pathways often focus on either starting from a readily available chiral molecule (a "chiral pool" approach) or employing biocatalysis for the key stereoselective step.

One potential precursor is (S)-2-aminobutan-1-ol, a commercially available chiral building block. A synthetic sequence could involve the protection of the amine, followed by O-methylation of the primary alcohol, and subsequent deprotection and salt formation. This route benefits from a well-defined starting stereocenter but may involve multiple steps.

A more novel and "green" approach would be the use of biocatalysis. Specifically, the reductive amination of 1-methoxybutan-2-one using an engineered amine dehydrogenase (AmDH) could provide direct access to the desired (S)-amine. frontiersin.org This method has been successfully applied to the synthesis of the similar compound, (S)-1-methoxypropan-2-amine, demonstrating high conversion and excellent enantioselectivity. frontiersin.orgresearchgate.net The enzyme, often used in a whole-cell system with a cofactor regeneration system, offers a highly selective and environmentally benign pathway. nih.gov

The following table compares these potential synthetic pathways.

Synthetic PathwayKey PrecursorKey TransformationPotential AdvantagesPotential Challenges
Asymmetric Hydrogenation(Z)-N-(1-methoxybut-1-en-2-yl)acetamideCatalytic Asymmetric HydrogenationHigh atom economy, high enantioselectivity, catalytic process.Synthesis of enamine precursor, cost of catalyst and ligand.
Chiral Pool Synthesis(S)-2-aminobutan-1-olO-methylationReadily available chiral precursor, established chemistry.Multiple steps (protection/deprotection), potential for racemization.
Biocatalysis1-methoxybutan-2-oneEnzymatic Reductive AminationHigh enantioselectivity, mild reaction conditions, environmentally friendly.Synthesis of keto-precursor, enzyme availability and stability.

Process Optimization and Scalability Studies for Research-Scale Production

For the research-scale production of this compound, particularly via the promising asymmetric hydrogenation route, careful process optimization is essential to ensure high yield, enantioselectivity, and reproducibility. okayama-u.ac.jp Key parameters that require systematic investigation include the choice of catalyst and ligand, catalyst loading, hydrogen pressure, temperature, and solvent.

The catalyst loading is a critical factor for scalability, as lower loadings reduce costs. Hydrogen pressure and temperature can significantly influence reaction rates and, in some cases, enantioselectivity. The solvent can affect catalyst solubility, stability, and the stereochemical outcome of the reaction.

Once the amine is synthesized, its isolation as the hydrochloride salt is a crucial step. This typically involves the removal of the catalyst, often by filtration through silica gel or charcoal, followed by the addition of hydrochloric acid to the free amine in a suitable solvent, leading to the precipitation of the desired salt. The purity of the final product would be assessed by techniques such as NMR spectroscopy, HPLC, and chiral chromatography.

The table below outlines key parameters for the optimization of the asymmetric hydrogenation process.

ParameterRange to be InvestigatedPotential Impact on
Catalyst Loading (mol%)0.01 - 1.0Cost, reaction time, turnover number.
Hydrogen Pressure (bar)10 - 100Reaction rate, catalyst stability.
Temperature (°C)20 - 80Reaction rate, enantioselectivity.
SolventAlcohols, ethers, aromatic hydrocarbonsCatalyst solubility, enantioselectivity, reaction rate.
Substrate Concentration (M)0.1 - 1.0Reaction rate, process throughput.

Chemical Reactivity and Derivatization Studies of S 1 Methoxybutan 2 Amine Hydrochloride

Chemical Transformations of the Amine Functionality

The primary amine group in (S)-1-Methoxybutan-2-amine is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Oxidation Reactions Leading to Imines or Nitriles

The oxidation of primary aliphatic amines can lead to the formation of imines or nitriles, depending on the reaction conditions and the oxidizing agent employed. The general mechanism for the electrochemical oxidation of simple aliphatic amines involves an initial one-electron transfer from the nitrogen atom to form a radical cation. mdpi.com This is followed by a deprotonation step at the α-carbon (the carbon attached to the nitrogen), which generates a radical intermediate. mdpi.com Further oxidation and rearrangement can then lead to the corresponding imine. While specific studies on (S)-1-Methoxybutan-2-amine are not detailed in the provided results, the electrochemical oxidation of other primary amines serves as a model for its potential reactivity. mdpi.com

Reduction Reactions to Form Novel Amine Derivatives

While the amine functionality itself is in a reduced state, it serves as a handle to create other functional groups that can then be reduced. For instance, the primary amine can be converted into an amide via acylation. Subsequent reduction of this amide intermediate provides a route to novel secondary or tertiary amines. A variety of modern catalytic systems are available for the chemoselective reduction of amides to amines. For example, tris(pentafluorophenyl)boron B(C6F5)3 is an effective catalyst for reducing amides in the presence of a silane (B1218182) reductant, a reaction that tolerates sensitive functional groups like alkenes and aryl halides. organic-chemistry.org Similarly, iridium catalysts with diethylsilane (B7801327) can be used to reduce secondary amides, proceeding through an isolable imine intermediate. organic-chemistry.org This stepwise process allows for controlled synthesis of either imines or secondary amines from the corresponding amide. organic-chemistry.org

Substitution Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH3) is generally a poor leaving group in nucleophilic substitution reactions. However, under specific conditions or with activation, it can be displaced. Theoretical studies on nucleophilic aromatic substitution (SNAr) reactions involving a methoxy group on a thiophene (B33073) ring show that the reaction can proceed via the formation of a Meisenheimer complex intermediate. researchgate.net In this modeled reaction, the decomposition of this intermediate was found to be the rate-limiting step, with a significant energy barrier. researchgate.net The presence of a base catalyst was shown to reduce this barrier, making the initial formation of the complex the new rate-determining step. researchgate.net While this study was not performed on an aliphatic system like (S)-1-Methoxybutan-2-amine, it provides insight into the mechanistic possibilities for activating and substituting a methoxy group.

Formation of Complex Organic Scaffolds and Advanced Chemical Intermediates

The chiral nature of (S)-1-Methoxybutan-2-amine hydrochloride makes it a valuable starting material for the synthesis of more complex and stereochemically defined molecules. Chiral 1,2-amino alcohols, for example, are crucial intermediates for peptidomimetics and other biologically active compounds. researchgate.net The conversion of α-amino acids, which share structural motifs with the title compound, into these amino alcohols can be achieved with retention of optical purity. researchgate.net

Furthermore, structurally similar chiral amines are employed as key building blocks in industrial synthesis. For instance, the biocatalytic synthesis of (S)-1-methoxy-2-propylamine from methoxyacetone (B41198) has been developed, highlighting the industrial relevance of this structural motif. researchgate.net This amine is a key chiral component of a commercial herbicide. researchgate.net The synthesis of (S)-3-Amino-4-methoxy-butan-1-ol through reductive amination is another example of building complex scaffolds from related precursors. scilit.com These examples underscore the potential of (S)-1-Methoxybutan-2-amine as a precursor for advanced chemical intermediates in pharmaceutical and agrochemical industries.

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving (S)-1-Methoxybutan-2-amine is crucial for optimizing synthetic routes and controlling product outcomes.

Oxidation Mechanism: The electrochemical oxidation of aliphatic amines is understood to proceed via a radical cation intermediate. mdpi.com The potential at which this oxidation occurs is dependent on the structure of the amine, with primary amines generally being more difficult to oxidize than secondary or tertiary amines. mdpi.com

Substitution Mechanism: Computational studies on methoxy group substitution in aromatic systems have elucidated the role of a Meisenheimer complex. researchgate.net Density Functional Theory (DFT) calculations have been used to map the reaction pathway, showing that the formation and decomposition of this intermediate are key steps. researchgate.net The uncatalyzed pathway has a calculated energy barrier of approximately 28 kcal/mol for the decomposition of the complex, which is significantly lowered to about 14.8 kcal/mol in a base-catalyzed pathway. researchgate.net

Biocatalytic Kinetics: In the field of biocatalysis, kinetic studies of enzymes that can synthesize similar chiral amines provide valuable data. For example, an amine transaminase from Silicibacter pomeroyi (SpATA) was studied for its ability to produce ethanolamine (B43304) from glycolaldehyde. researchgate.net The kinetic parameters were determined to be a KM of 4.3 mM and a kcat of 2.4 s-1, resulting in a catalytic efficiency (kcat/KM) of 0.56 mM-1s-1. researchgate.net Such studies are vital for developing efficient, large-scale enzymatic syntheses of chiral amines.

Table 1: Summary of Reagents for Chemical Transformations This table is generated based on general reactions for the functional groups present in the molecule.

Transformation TypeFunctional GroupReagents/CatalystsResulting Product TypeReference
Amide FormationAmineAcyl Halides, AnhydridesAmide organic-chemistry.org
Amide ReductionAmideB(C6F5)3 with Silane; Iridium catalysts with DiethylsilaneAmine organic-chemistry.org
OxidationAmineElectrochemical OxidationImine mdpi.com

Table 2: Mechanistic and Kinetic Data This table includes data from studies on analogous structures and reactions.

Reaction/ProcessKey Feature StudiedMethodologyFindingReference
Methoxy Group Substitution (on Nitrothiophene)Reaction MechanismDFT CalculationsProceeds via Meisenheimer complex; rate-limiting step barrier is ~28 kcal/mol (uncatalyzed) and ~14.8 kcal/mol (base-catalyzed). researchgate.net
Electrochemical Oxidation of Aliphatic AminesReaction MechanismElectrochemistryInvolves a radical cation intermediate formed by one-electron oxidation. mdpi.com
Enzymatic Transamination (Glycolaldehyde to Ethanolamine)Enzyme KineticsBiocatalysis AssayKM = 4.3 mM; kcat = 2.4 s-1 researchgate.net

Stereochemical Analysis and Chirality Assessment

Methodologies for Enantiomeric and Diastereomeric Purity Determination

Determining the enantiomeric excess and diastereomeric purity of chiral compounds like (S)-1-Methoxybutan-2-amine hydrochloride relies on high-resolution analytical techniques capable of distinguishing between stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method can be applied directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard stationary phase. nih.gov

For direct separation, CSPs that exhibit stereoselective interactions, such as those based on polysaccharides like cellulose (B213188) or amylose, are often employed. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different binding energies and thus different retention times. The mobile phase composition, typically a mix of a non-polar solvent like n-heptane or n-hexane with a polar modifier such as an alcohol and a basic additive like diethylamine, is optimized to achieve the best resolution. mdpi.com

Indirect separation involves a pre-column derivatization of the amine with an enantiomerically pure chiral derivatizing agent. acs.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physicochemical properties and can be separated using conventional, non-chiral reversed-phase HPLC. nih.govacs.org

Table 1: Illustrative Chiral HPLC Conditions for Chiral Amine Separation

Parameter Direct Analysis Indirect Analysis
Stationary Phase Chiral Stationary Phase (e.g., Amylose or Cellulose-based) mdpi.com Standard C18 (Reversed-Phase)
Mobile Phase n-Heptane/Ethanol/Diethylamine mdpi.com Acetonitrile/Water Gradient
Derivatizing Agent None Chiral Agent (e.g., FLEC, Marfey's reagent) acs.org
Detection UV, Mass Spectrometry (MS) UV, Fluorescence, Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis. While the NMR spectra of two enantiomers are identical in an achiral solvent, their distinction is possible through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.org

Upon reaction with a CDA, such as Mosher's acid chloride, a racemic amine is converted into a mixture of diastereomers. libretexts.org These diastereomers exhibit distinct NMR spectra because the corresponding nuclei are no longer in chemically equivalent environments. In ¹³C NMR, for instance, the carbon atoms in the two diastereomers will have slightly different chemical shifts, allowing for their differentiation and quantification. The integration of the distinct peaks provides the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original amine.

Chiral Gas Chromatography (GC) is a highly sensitive and versatile technique for the analysis of volatile chiral compounds. chromatographyonline.com Due to the polar nature of amines, which can lead to poor peak shape and column interactions, they are often derivatized before analysis. nih.govsigmaaldrich.com Common derivatization involves acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to block the active amine group, reduce polarity, and increase volatility. nih.gov

The separation is achieved using a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. chromatographyonline.comwiley.com These CSPs create a chiral environment where the derivatized enantiomers have different interactions, leading to different retention times and enabling their separation and quantification. wiley.com The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters that are optimized to maximize resolution. sigmaaldrich.com

Table 2: Typical Chiral GC Conditions for Derivatized Amine Separation

Parameter Description
Derivatizing Agent Trifluoroacetic anhydride (TFAA) or Isopropyl isocyanate nih.gov
Stationary Phase Substituted β-cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) wiley.com
Column Type Capillary Column chromatographyonline.com
Carrier Gas Helium or Hydrogen
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)

Strategies for Diastereomer Separation and Enantiomeric Enrichment

Obtaining this compound in high enantiomeric purity often starts from a racemic mixture, which must be resolved. Several strategies exist for separating enantiomers, a process known as resolution. libretexts.orglibretexts.org

The most traditional and industrially viable method is classical chemical resolution via diastereomeric salt formation. libretexts.orglibretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or D-(-)-mandelic acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. rsc.org This salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure amine. libretexts.org

Kinetic resolution is another approach where the two enantiomers react at different rates with a chiral catalyst or reagent. This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material over time. rsc.org Enzymatic resolutions are a common form of kinetic resolution. rsc.org

Preparative chiral chromatography can also be used for enantiomeric enrichment. In this method, the principles of chiral HPLC or GC are applied on a larger scale to separate and collect the desired enantiomer from the racemic mixture. nih.gov

Table 3: Overview of Enantiomeric Enrichment Strategies

Strategy Principle Key Steps

| Classical Resolution | Formation of diastereomeric salts with different solubilities. libretexts.orglibretexts.org | 1. Reaction with a chiral resolving agent (e.g., tartaric acid). 2. Fractional crystallization to separate diastereomers. 3. Liberation of the pure enantiomer with acid/base. | | Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. rsc.org | 1. Partial reaction of the racemate with a chiral reagent/catalyst. 2. Separation of the unreacted, enriched enantiomer from the product. | | Preparative Chromatography | Differential interaction with a chiral stationary phase on a large scale. nih.gov | 1. Injection of the racemate onto a preparative chiral column. 2. Collection of the separated enantiomer fractions. |

Conformational Analysis and its Influence on Stereoselectivity

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its reactivity and interactions. For this compound, which has a flexible butyl chain, analyzing the rotation around its carbon-carbon single bonds is key to understanding its behavior.

The molecule's structure is CH₃-CH₂-CH(NH₂)-CH₂OCH₃. The conformational analysis focuses on the spatial arrangement of the substituents around the chiral center (C2). Using Newman projections to look down the C2-C3 bond, we can identify various staggered and eclipsed conformations, similar to the analysis of butane (B89635). youtube.com The staggered conformations, where the substituents are farther apart, are lower in energy and more stable than the eclipsed conformations. youtube.com

There are two main types of staggered conformations: anti, where the largest groups are 180° apart, and gauche, where they are 60° apart. youtube.com The anti conformation is generally the most stable due to minimized steric strain. youtube.com In the case of (S)-1-Methoxybutan-2-amine, the relative sizes of the methyl group (on C3) and the methoxymethyl group and amino group (on C2) will determine the energy landscape of these conformations. The molecule will predominantly exist in the lowest energy conformation.

This preferred conformation has a profound impact on stereoselectivity in chemical reactions. In asymmetric synthesis, for instance, the substrate's most stable conformation determines how it docks with the active site of a chiral catalyst. acs.org A catalyst for asymmetric hydrogenation will preferentially bind to one face of the substrate, a preference that is enhanced by the steric hindrance presented by the substituents in their preferred conformational arrangement. This directed binding ensures that the hydrogen atoms are added from a specific direction, leading to the selective formation of the desired (S)-enantiomer. Therefore, understanding the conformational preferences of (S)-1-Methoxybutan-2-amine and its precursors is crucial for designing highly stereoselective synthetic routes.

Spectroscopic and Advanced Analytical Characterization for Research Applications

Detailed Spectroscopic Fingerprinting

Spectroscopic fingerprinting provides a unique profile of a molecule, essential for its identification and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. While specific, published spectra for (S)-1-Methoxybutan-2-amine hydrochloride are not widely available, the expected chemical shifts and coupling patterns can be predicted based on its structure and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of the hydrochloride salt and the chiral center would influence the chemical shifts. The amine protons (-NH₃⁺) would likely appear as a broad singlet, the position of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Due to the molecule's asymmetry, four distinct signals are expected for the butane (B89635) backbone carbons, plus an additional signal for the methoxy (B1213986) carbon. The carbon attached to the nitrogen atom (C2) would be deshielded compared to a simple alkane. libretexts.org

Expected ¹H and ¹³C NMR Data The following table outlines the predicted NMR signals for this compound.

Atom Predicted ¹H NMR Predicted ¹³C NMR
CH₃-CH₂- Triplet, ~0.9-1.1 ppm~10-15 ppm
CH₃-CH₂- Multiplet, ~1.5-1.7 ppm~20-25 ppm
-CH(NH₃⁺)- Multiplet, ~3.1-3.4 ppm~50-55 ppm
-CH₂-O- Multiplet, ~3.4-3.6 ppm~70-75 ppm
CH₃-O- Singlet, ~3.3-3.4 ppm~58-60 ppm
-NH₃⁺ Broad Singlet, variableN/A
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings between adjacent methylene (B1212753) and methine groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively assign each proton signal to its corresponding carbon atom, confirming the connectivity of the molecular structure.

Mass spectrometry is critical for confirming molecular weight and elemental composition, and when coupled with liquid chromatography, it becomes a powerful tool for purity assessment and stability studies.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the protonated molecule, [M+H]⁺. For the free base, C₅H₁₃NO, the calculated monoisotopic mass is 103.0997 Da. nih.gov An HRMS measurement would confirm this mass with high precision, thereby verifying the elemental formula.

Mass Spectrometry Fragmentation: The fragmentation pattern in a mass spectrum provides structural information. For primary amines, a characteristic fragmentation is the α-cleavage (cleavage of the bond adjacent to the C-N bond). libretexts.org For 1-methoxybutan-2-amine, two α-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) to yield a fragment with m/z = 74.

Loss of a methoxymethyl radical (•CH₂OCH₃) to yield a fragment with m/z = 58.

Experimental GC-MS data for the free base, 1-methoxybutan-2-amine, shows prominent peaks that can be used to understand its fragmentation. nih.gov

GC-MS Fragmentation Data for 1-Methoxybutan-2-amine

Ionization Mode m/z (Top 5 Peaks) Relative Intensity
CI-B 104 99.99
105 13.75
87 9.19
73 6.65
146 3.67

Source: PubChem, based on experimental data. nih.gov The peak at m/z 104 corresponds to the protonated molecule [M+H]⁺.

LC-MS for Purity and Degradation Studies: Forced degradation studies are essential to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods. researchgate.netsapub.org this compound would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. waters.comnih.gov LC-MS is then used to separate the parent compound from any degradation products formed. nih.gov The mass spectrometer identifies the degradants by their mass-to-charge ratio and fragmentation patterns, helping to elucidate their structures and the degradation pathways of the parent molecule. nih.gov

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For this compound, characteristic absorption bands are expected. The primary ammonium (B1175870) group (-NH₃⁺) would show strong, broad stretching vibrations in the 2800-3200 cm⁻¹ region. N-H bending vibrations typically appear around 1500-1600 cm⁻¹. libretexts.org The C-O ether linkage would exhibit a strong stretching band in the 1070-1150 cm⁻¹ range. Aliphatic C-H stretching vibrations would be observed between 2850 and 3000 cm⁻¹. libretexts.org While a specific spectrum for the compound is not available, an IR spectrum for the free base "2-Amino-1-methoxybutane" has been recorded. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. durham.ac.ukrenishaw.com For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations and symmetric C-H and N-H vibrations, which may be weak in the IR spectrum. Water is a weak Raman scatterer, making this technique well-suited for analyzing aqueous samples. durham.ac.uk

X-ray Crystallography of Crystalline Derivatives for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous proof of its constitution and absolute configuration.

To perform this analysis, a high-quality single crystal of the compound is required. If this compound itself does not form suitable crystals, it can be derivatized with a chiral or achiral reagent to produce a crystalline derivative. The resulting crystal is irradiated with X-rays, and the diffraction pattern is analyzed to build a 3D electron density map of the molecule. nih.gov

This map reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles. rsc.org For a chiral molecule, the analysis can determine the absolute configuration without ambiguity, providing the ultimate structural proof. While no published crystallographic data for this compound or its derivatives currently exists, this technique remains the gold standard for structural elucidation. nih.gov

Applications of S 1 Methoxybutan 2 Amine Hydrochloride in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block in Multistep Syntheses of Complex Molecules

While specific, large-scale applications in the synthesis of blockbuster pharmaceuticals are not widely documented in publicly available literature, its structural motif is analogous to key intermediates in the production of various agrochemicals and specialty materials. For instance, the related compound, (S)-1-methoxypropan-2-amine, is a key chiral component in the synthesis of the herbicide Outlook® (dimethenamid-P) by BASF, highlighting the industrial relevance of such chiral methoxy-amines. researchgate.net The primary amine and the methoxy (B1213986) group in (S)-1-Methoxybutan-2-amine hydrochloride offer two distinct points for chemical modification, allowing for its integration into larger, more complex molecular frameworks.

Role as a Chiral Ligand or Catalyst Component in Asymmetric Catalysis

The primary amine functionality of this compound makes it an attractive precursor for the development of chiral ligands and organocatalysts. In asymmetric catalysis, a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Chiral ligands derived from amines like this compound can coordinate with metal centers to create catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.

Although specific research detailing ligands derived directly from this compound is limited, the broader class of chiral primary amines is well-established in this role. The general principle involves the reaction of the amine with a suitable molecule to form a bidentate or polydentate ligand. The stereochemistry of the resulting metal complex, dictated by the chiral backbone of the amine, then influences the stereochemical outcome of the catalyzed reaction.

Illustrative Catalytic Application Catalyst System Typical Substrate Stereoselectivity Outcome
Asymmetric HydrogenationRh(I) or Ir(I) complex with a chiral phosphine-amine ligandProchiral olefins or ketonesHigh enantiomeric excess (ee)
Asymmetric Aldol ReactionChiral primary amine-based organocatalystAldehydes and ketonesHigh diastereoselectivity and enantioselectivity
Asymmetric Michael AdditionChiral primary amine-based organocatalystα,β-Unsaturated carbonyl compounds and nucleophilesHigh enantiomeric excess (ee)

Employment as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This compound is a candidate for use as a chiral auxiliary due to its stereogenic center and reactive amine group.

The amine can be converted into an imine or an amide with a prochiral substrate. The steric and electronic properties of the chiral auxiliary then control the facial selectivity of a nucleophilic attack or other transformations on the substrate, leading to the formation of one diastereomer in preference to the other. Following the reaction, the auxiliary can be cleaved and potentially recycled.

Transformation Type Substrate Reagent Diastereomeric Excess (d.e.)
Diastereoselective AlkylationImine derived from a prochiral ketoneOrganolithium or Grignard reagentTypically >90%
Diastereoselective ReductionImine derived from a prochiral ketoneHydride reducing agentTypically >90%
Diastereoselective Diels-AlderAcrylamide derivativeDieneModerate to high

Synthesis of Chiral Derivatives and Analogs for Fundamental Academic Exploration

The synthesis of novel derivatives and analogs of this compound is an area of academic interest for exploring fundamental concepts in stereochemistry and reaction mechanisms. By systematically modifying the structure of the parent compound, researchers can investigate how changes in sterics and electronics influence the outcomes of chemical reactions.

For example, the synthesis of a series of N-acylated or N-alkylated derivatives allows for the study of how the substituent on the nitrogen atom affects the compound's performance as a chiral ligand or auxiliary. Furthermore, the preparation of analogs with different alkoxy groups in place of the methoxy group can provide insights into the role of this functionality in molecular recognition and catalysis. These fundamental studies contribute to the rational design of more effective and selective chiral reagents and catalysts for future applications.

Contributions to the Synthesis of Structurally Diverse Organic Architectures

The chemical reactivity of the amine and methoxy functionalities, combined with the chirality of this compound, enables its use in the synthesis of a wide array of structurally diverse organic molecules. It can serve as a key component in the construction of various heterocyclic and acyclic scaffolds.

For instance, the primary amine can participate in cyclization reactions to form chiral nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azetidines, which are common motifs in pharmaceuticals and natural products. The ability to introduce a defined stereocenter at an early stage of a synthetic sequence makes this compound a valuable tool for building libraries of chiral compounds for drug discovery and materials science research. The versatility of this compound facilitates the exploration of chemical space and the development of novel molecular architectures with tailored properties.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of the Compound and its Intermediates

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of (S)-1-Methoxybutan-2-amine and its hydrochloride salt. The presence of multiple rotatable single bonds (C-C, C-N, C-O) results in a flexible molecule that can exist in numerous spatial arrangements, or conformations. The goal of conformational analysis is to identify the lowest energy (most stable) conformers, as these will be the most populated and will largely dictate the molecule's physical and chemical properties.

Computational methods, such as molecular mechanics (MM) or more accurate quantum mechanics (QM) approaches like Density Functional Theory (DFT), are employed to perform a systematic search of the conformational space. By rotating the bonds in a stepwise manner and calculating the potential energy of each resulting structure, an energy landscape can be mapped.

Intermediates in the synthesis of this amine, such as the corresponding imine (1-methoxybutan-2-imine) formed during reductive amination, are also subject to conformational analysis. Understanding the geometry of these transient species is crucial for elucidating the stereochemical outcome of the reaction.

Table 1: Illustrative Relative Energies of Postulated Conformers of (S)-1-Methoxybutan-2-amine This table presents hypothetical data for illustrative purposes, showing how different spatial arrangements of the ethyl and methoxymethyl groups relative to the amine would lead to different calculated energies.

ConformerDihedral Angle (O-C1-C2-N)DescriptionRelative Energy (kcal/mol)
A~60° (gauche)Compact structure, potential for H-bonding0.00 (most stable)
B~180° (anti)Extended structure, minimized sterics0.85
C~120° (eclipsed)High energy, steric clash4.50

Elucidation of Reaction Pathways and Transition State Structures via Quantum Chemistry

Quantum chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. A common and efficient route to synthesize chiral primary amines is the reductive amination of a prochiral ketone. acs.orgacs.orgpearson.com For (S)-1-Methoxybutan-2-amine, this would involve the reaction of 1-methoxybutan-2-one (B2908797) with ammonia, followed by reduction.

Theoretical calculations can model this entire process, identifying intermediates and, most importantly, the high-energy transition state (TS) structures that connect them. The energy of the transition state determines the activation energy of a reaction step and thus its rate.

The reductive amination pathway typically involves:

Nucleophilic attack: Ammonia attacks the carbonyl carbon of 1-methoxybutan-2-one to form a hemiaminal intermediate.

Dehydration: The hemiaminal loses a water molecule to form a protonated imine (an iminium ion). This is often the rate-limiting step.

Reduction: A hydride reagent (e.g., from a borohydride (B1222165) source) attacks the electrophilic carbon of the iminium ion to yield the final amine product. nih.govacs.org

Quantum chemical calculations can determine the geometric structure and energy of each reactant, intermediate, transition state, and product along the reaction coordinate. itu.edu.tr This allows for the creation of a detailed reaction energy profile, which can explain the selectivity and efficiency of the synthesis. For example, calculations can show why the reduction of the imine intermediate is favored over the reduction of the starting ketone. nih.govnih.gov

Table 2: Representative Calculated Activation Energies for a Model Reductive Amination Reaction This table provides typical activation free energy (ΔG‡) values for the key steps in a reductive amination, as determined by DFT calculations on analogous systems. nih.gov

Reaction StepDescriptionTypical Calculated ΔG‡ (kcal/mol)
Hemiaminal FormationAttack of NH3 on C=O15-20
Iminium Formation (TS)Dehydration of hemiaminal20-25
Hydride Attack (TS)Reduction of C=N bond10-15

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational quantum chemistry can predict various spectroscopic properties with a high degree of accuracy, serving as a powerful tool for structure verification. nih.gov Methods like DFT can be used to calculate vibrational frequencies (Infrared spectroscopy) and nuclear magnetic shielding constants (NMR spectroscopy). mdpi.comresearchgate.netdtic.mil

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the second derivatives of the energy with respect to atomic positions. This yields the vibrational frequencies and their corresponding intensities. For (S)-1-Methoxybutan-2-amine hydrochloride, key predicted vibrations would include N-H stretching and bending modes. Upon protonation to form the hydrochloride salt, the N-H stretches of the primary amine (typically two bands around 3300-3400 cm⁻¹) are replaced by broader, more complex absorptions for the -NH3+ group at lower frequencies. researchgate.netorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra involves calculating the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C). These values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., TMS). Such calculations can predict the chemical shift for each unique proton and carbon in the molecule, aiding in the assignment of experimental spectra. The diastereotopic protons in the -CH2- group adjacent to the chiral center are expected to have distinct chemical shifts, a feature that can be confirmed by computational models.

A crucial part of the process is the comparison of these predicted spectra with experimental data. A strong correlation between the calculated and measured spectra provides high confidence in the determined molecular structure and conformational assignment. nih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for (S)-1-Methoxybutan-2-amine This table shows hypothetical, representative chemical shifts predicted from quantum chemical calculations. Actual values may vary.

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C1 (-CH₂O-)75-80H1 (on C1)3.2-3.4 (diastereotopic)
C2 (-CH(N)-)50-55H2 (on C2)2.8-3.1
C3 (-CH₂CH₃)25-30H3 (on C3)1.4-1.6
C4 (-CH₃)10-15H4 (on C4)0.9-1.0
C (methoxy, -OCH₃)58-62H (methoxy, -OCH₃)3.3-3.5

Thermodynamic Modeling of Amine Hydrochloride Systems and Interactions

Thermodynamic modeling provides quantitative data on the stability and interactions of molecules in different environments. For an amine hydrochloride, key thermodynamic properties include the energetics of protonation, solvation, and ion pairing. researchgate.net

Protonation and pKa: The basicity of the amine is quantified by its pKa value, which is directly related to the Gibbs free energy of the protonation reaction in solution. Computational models can estimate this free energy change by calculating the energies of the neutral amine and its protonated form, both in the gas phase and in solution. Solvation effects are critical and are typically modeled using either implicit continuum solvent models or explicit molecular dynamics simulations with individual solvent molecules. nih.gov

Solvation Thermodynamics: The interaction of the (S)-1-Methoxybutan-2-aminium cation and the chloride anion with the surrounding solvent (e.g., water) is a dominant factor in the system's behavior. Computational methods can calculate the free energy of solvation, which is the energy released when the ion is transferred from the gas phase into the solvent. This helps in understanding the solubility and stability of the salt.

Ion-Pair Interactions: In solution, the protonated amine cation (R-NH3+) and the chloride anion (Cl-) can exist as a solvent-separated pair or a contact ion pair. Thermodynamic modeling can be used to calculate the interaction energy between these ions. researchgate.net These calculations reveal the strength of the electrostatic and hydrogen-bonding interactions that hold the ion pair together, which is crucial for understanding the salt's behavior in solutions of varying polarity and concentration. acs.orgresearchgate.net

Table 4: Illustrative Calculated Thermodynamic Properties for a Representative Amine Hydrochloride System This table presents typical values for key thermodynamic parameters that can be obtained through computational modeling.

Thermodynamic ParameterDescriptionTypical Calculated Value
Gas-Phase Proton AffinityEnthalpy change for R-NH₂ + H⁺ → R-NH₃⁺-220 to -230 kcal/mol
Aqueous Solvation Free Energy (R-NH₃⁺)Free energy change for ion moving from gas to water-70 to -80 kcal/mol
Ion-Pair Interaction Energy (in vacuo)Energy of R-NH₃⁺---Cl⁻ interaction-90 to -110 kcal/mol

Future Research Directions and Outlook

Exploration of Novel and More Sustainable Stereoselective Synthetic Pathways

The development of efficient and sustainable methods for producing single-enantiomer chiral amines is a critical goal in modern chemistry. openaccessgovernment.orgnih.gov Future research concerning (S)-1-Methoxybutan-2-amine hydrochloride will likely focus on moving beyond traditional synthetic routes to more innovative and sustainable stereoselective pathways.

A significant area of exploration is the use of biocatalysis . Enzymes such as transaminases, amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms) offer highly selective and environmentally benign routes to chiral amines. nih.govnih.gov Specifically, engineered AmDHs have shown great promise in the synthesis of chiral amino alcohols from their corresponding keto-alcohols, a pathway directly applicable to the synthesis of (S)-1-Methoxybutan-2-amine. frontiersin.org The direct asymmetric reductive amination of 1-methoxybutan-2-one (B2908797) using an engineered amine dehydrogenase could provide a highly efficient and atom-economical route to the desired (S)-enantiomer. frontiersin.org

Another promising avenue is the continued development of asymmetric hydrogenation and asymmetric transfer hydrogenation reactions. nih.govacs.orgacs.org These methods, which utilize chiral metal catalysts, are powerful tools for the enantioselective synthesis of amines and their derivatives. nih.govacs.org Future work could focus on designing new, more active, and selective catalysts for the asymmetric reduction of imines or related precursors to this compound. The goal is to achieve high enantioselectivity under mild reaction conditions with low catalyst loading. acs.org

Furthermore, the exploration of novel synthetic strategies, such as the stereoselective oxyamination of alkenes, could provide alternative and efficient pathways to vicinal amino alcohols like the parent compound of this compound. rsc.org

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and this compound is no exception. rsc.orgnih.gov Future research will aim to develop synthetic and derivatization processes that are more environmentally friendly.

Key areas of focus in green chemistry for this compound include:

Use of Renewable Resources: A major goal is to move away from petrochemical starting materials. openaccessgovernment.org Research into converting biomass-derived molecules into the necessary precursors for this compound will be a significant step towards sustainability. rsc.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. Biocatalytic routes and asymmetric hydrogenation are examples of atom-economical processes. nih.govacs.org

Recyclable Catalysts: The development of heterogeneous or immobilised catalysts, both enzymatic and metallic, will be crucial for creating more sustainable processes. acs.orgrsc.org For instance, chiral catalysts anchored to solid supports can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov

Solvent-Free or Green Solvents: Future synthetic protocols will likely aim to minimize or eliminate the use of hazardous organic solvents, opting for solvent-free conditions or the use of greener alternatives like water or ethanol. acs.orgrsc.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry ApproachDescriptionPotential Advantages
Biocatalysis Use of enzymes like amine dehydrogenases or transaminases. nih.govHigh stereoselectivity, mild reaction conditions, biodegradable catalysts. nih.gov
Asymmetric Hydrogenation Use of chiral metal catalysts for the reduction of a prochiral precursor. acs.orgHigh efficiency and enantioselectivity, atom-economical. acs.org
Renewable Feedstocks Synthesis from biomass-derived starting materials. rsc.orgReduced reliance on fossil fuels, improved sustainability. openaccessgovernment.org
Catalyst Immobilization Anchoring catalysts to solid supports for easy recovery and reuse. nih.govReduced catalyst waste, lower process costs. rsc.org
Solvent Minimization Performing reactions under solvent-free conditions or in green solvents. nih.govacs.orgReduced environmental impact, safer processes. nih.gov

Expansion of its Utility in Emerging Areas of Organic Synthesis and Materials Science

Beyond its current applications, this compound has the potential to be utilized in several emerging fields of organic synthesis and materials science. Its chiral nature and functional groups make it an attractive building block for a variety of complex molecules and materials.

In organic synthesis , it can serve as a chiral auxiliary or a key intermediate in the synthesis of novel, biologically active compounds. nih.gov The presence of both an amine and a methoxy (B1213986) group allows for diverse chemical modifications, leading to the creation of new libraries of compounds for drug discovery. nih.gov

In materials science , chiral molecules are increasingly being used to create materials with unique optical and electronic properties. chiralpedia.com There is potential for this compound to be incorporated into:

Chiral Polymers: As a monomer or a chiral directing agent in polymerization reactions, it could lead to the formation of polymers with specific handedness, which have applications in chiral chromatography, sensors, and asymmetric catalysis. chiralpedia.com

Biodegradable Elastomers: Amino alcohols are key components in the synthesis of biodegradable poly(ester amide) elastomers, which are promising materials for tissue engineering and other biomedical applications. nih.gov

Chiral Sensors: The enantioselective recognition capabilities of chiral molecules can be harnessed to develop sensors that can distinguish between different enantiomers of a target analyte. chiralpedia.com

Advanced Mechanistic Insights through Combined Computational and Experimental Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in new applications. The combination of computational methods, such as Density Functional Theory (DFT), with experimental studies provides a powerful approach to gain these insights. escholarship.orgrsc.org

Future research in this area will likely focus on:

Rational Catalyst Design: Computational modeling can be used to predict the efficacy of new catalysts for the stereoselective synthesis of this compound, reducing the need for extensive experimental screening. chiralpedia.com

Understanding Stereoselectivity: DFT calculations can elucidate the transition states of reactions, providing a detailed understanding of the factors that control the stereochemical outcome. nih.govresearchgate.net This knowledge is essential for designing reactions that produce the desired (S)-enantiomer with high purity.

Predicting Reactivity: Computational studies can help to predict the reactivity of this compound in various chemical transformations, guiding the exploration of its use in new synthetic applications. escholarship.org

The synergy between computational and experimental approaches will be instrumental in accelerating the development of new and improved methods for the synthesis and application of this important chiral building block. chiralpedia.com

Q & A

Q. What are the optimal synthetic routes for (S)-1-Methoxybutan-2-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves enantioselective reductive amination or resolution techniques. Key steps include:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., L-tartaric acid) to separate enantiomers via diastereomeric salt formation .
  • Reductive Amination : Catalytic hydrogenation of imines derived from 1-methoxybutan-2-one with a chiral amine precursor. Common reducing agents include NaBH4 or LiAlH4 in anhydrous THF .
  • Hydrochloride Salt Formation : Reaction with HCl gas in diethyl ether to precipitate the hydrochloride salt .

Q. Optimization Parameters :

  • Temperature : Maintain ≤0°C during imine formation to minimize racemization.
  • Catalyst Loading : 5-10 mol% of chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve enantiomeric excess (ee) by stabilizing transition states.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride dust .
  • Waste Disposal : Neutralize aqueous waste with 1M NaOH before disposal in designated halogenated waste containers .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase to determine ee ≥98% .
    • NMR Spectroscopy : Confirm stereochemistry via <sup>1</sup>H NMR (e.g., δ 3.3 ppm for methoxy group, δ 1.2-1.5 ppm for diastereotopic protons) .
    • HRMS : Verify molecular ion [M+H]<sup>+</sup> at m/z 138.1022 (calculated for C5H14ClNO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound analogs?

Methodological Answer:

  • Contradiction Analysis :
    • NMR Signal Splitting : If unexpected splitting occurs, perform variable-temperature NMR to rule out conformational exchange .
    • HRMS Deviations : Check for isotopic patterns (e.g., chlorine’s <sup>35</sup>Cl/<sup>37</sup>Cl ratio) to confirm molecular formula .
    • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water (70:30) and analyzing unit cell parameters .

Q. What strategies enhance the enantiomeric purity of this compound during scale-up?

Methodological Answer:

  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipase B) to racemize undesired enantiomers in situ .
  • Chromatographic Purification : Use simulated moving bed (SMB) chromatography with cellulose triacetate columns for large-scale separation .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize from ethanol/water mixtures under controlled cooling to shift equilibrium toward the (S)-enantiomer .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of (S)-1-Methoxybutan-2-amine derivatives?

Methodological Answer:

  • Analog Design :
    • Substituent Variation : Introduce alkyl/aryl groups at the amine or methoxy positions to modulate lipophilicity (logP) .
    • Stereochemical Probes : Compare (S)- and (R)-enantiomers in receptor-binding assays .
  • Biological Assays :
    • In Vitro Testing : Screen analogs against serotonin receptors (5-HT2C) using radioligand displacement (Ki values) .
    • Functional Selectivity : Measure cAMP accumulation or β-arrestin recruitment to assess biased signaling .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC (acceptance criteria: ≤2% impurities) .
    • Photostability : Expose to 1.2 million lux-hours UV light; assess methoxy group oxidation using LC-MS .
    • Solution Stability : Prepare 10 mg/mL solutions in PBS (pH 7.4) and analyze by NMR for hydrolysis at 25°C over 72 hours .

Q. How can cross-contamination risks be mitigated when synthesizing this compound alongside structurally similar amines?

Methodological Answer:

  • Process Controls :
    • Dedicated Equipment : Use separate glassware for chiral amines to prevent carryover .
    • In-Process Checks : Perform inline FTIR to detect intermediate impurities ≥0.1% .
    • Cleaning Validation : Swab reactors with methanol and analyze residues via GC-MS (limit: ≤10 ppm) .

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Feasible Synthetic Routes

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(S)-1-Methoxybutan-2-amine hydrochloride
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Reactant of Route 2
(S)-1-Methoxybutan-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.